1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a piperazin-2-one core and a pyridin-2-yl group substituted with a dioxaborolan moiety. The presence of the dioxaborolan group is particularly significant due to its utility in various chemical reactions, especially in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one typically involves multiple steps. One common method starts with the preparation of the pyridin-2-yl precursor, which is then functionalized with the dioxaborolan group. The piperazin-2-one core is introduced in the final steps of the synthesis. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of reagents and conditions is critical to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, often using reagents like sodium borohydride.
Substitution: The dioxaborolan group is particularly reactive in substitution reactions, facilitating the formation of new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one involves its interaction with specific molecular targets. The dioxaborolan group is known to facilitate the formation of carbon-carbon bonds, which is a key step in many synthetic processes. The compound’s reactivity is influenced by the electronic properties of the pyridin-2-yl and piperazin-2-one moieties, which can modulate its interaction with various substrates .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of piperazin-2-one.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of the pyridin-2-yl group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar pyridine structure but with a fluorine substitution.
Uniqueness
The uniqueness of 1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one lies in its combination of the piperazin-2-one core and the dioxaborolan-substituted pyridin-2-yl group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .
Properties
Molecular Formula |
C17H26BN3O3 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C17H26BN3O3/c1-12-9-13(18-23-16(2,3)17(4,5)24-18)10-19-15(12)21-8-7-20(6)14(22)11-21/h9-10H,7-8,11H2,1-6H3 |
InChI Key |
YPLLOENXOLDHCF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(C(=O)C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.